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molecular formula C10H16 B1666886 2,6-Dimethyl-2,4,6-octatriene CAS No. 673-84-7

2,6-Dimethyl-2,4,6-octatriene

Cat. No. B1666886
M. Wt: 136.23 g/mol
InChI Key: GQVMHMFBVWSSPF-UHFFFAOYSA-N
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Patent
US09079980B2

Procedure details

The following examples show that conjugated diene units can also be incorporated in butyl elastomers by carbocationic copolymerization with isobutylene. Technical grade (80%) alloocimene, (2,6-dimethyl-2,4,6-octatriene) of 95.6% actual purity level which was purchased from Aldrich and dried by column chromatography using aluminum oxide (neutral, Brockmann I activity (Aldrich) and degassed by freeze-pump-thaw technique. Isobutylene (IB), 99% purity and methyl chloride (MeCl), 99.5% purity (Matheson TRIGAS) were condensed from gas phase after drying it by passing through a column filled with BaO/CaCl2. Hexane(s) (Mallinckrodt Chemicals with 98.5% minimum purity) was freshly distilled off CaH2 (Aldrich). Di-tert-butylpyridine (DtBP, 97%, TIC), N,N-Dimethyl acetamide (DMA, 99.8%, anhydrous, Aldrich) and titanium tetrachloride (TiCl4, 99.9%, Aldrich) were used as received. p-Vinylcumyl methyl ether (inimer) was synthesized based on the procedure described in (C. Paulo, J. E. Puskas, Macromolecules 2001, 34, 734-739). It was purified by column chromatography using neutral Brockmann activity I alumina (Aldrich) and n-pentane. 2-Chloro-2,4,4-trimethylpentane (TMPCl) was made by hydrochlorination of 2,4,4-trimethylpent-1-ene (TMP-1, Acros). After completion of the reaction, solution was neutralized by the slow addition of sodium bicarbonate, dried over CaH2 and filtered. It was degassed with freeze-pump-thaw cycles.
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6-dimethyl-2,4,6-octatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(=C)C.[CH3:5]/[CH:6]=[C:7](/[CH:9]=[CH:10]/[CH:11]=[C:12]([CH3:14])[CH3:13])\[CH3:8].[CH3:15]C(=CC=CC(C)=CC)C.[C:25](=[O:28])(O)[O-].[Na+]>>[CH3:25][O:28][C:12]([C:11]1[CH:5]=[CH:6][C:7]([CH:8]=[CH2:15])=[CH:9][CH:10]=1)([CH3:14])[CH3:13] |f:3.4|

Inputs

Step One
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C(\C)/C=C/C=C(C)C
Step Four
Name
2,6-dimethyl-2,4,6-octatriene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC=CC(=CC)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried by column chromatography
CUSTOM
Type
CUSTOM
Details
degassed by freeze-pump-thaw technique
CUSTOM
Type
CUSTOM
Details
condensed from gas phase
CUSTOM
Type
CUSTOM
Details
after drying it
ADDITION
Type
ADDITION
Details
filled with BaO/CaCl2
DISTILLATION
Type
DISTILLATION
Details
Hexane(s) (Mallinckrodt Chemicals with 98.5% minimum purity) was freshly distilled off CaH2 (Aldrich)
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, solution
CUSTOM
Type
CUSTOM
Details
dried over CaH2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
It was degassed with freeze-pump-thaw cycles

Outcomes

Product
Name
Type
product
Smiles
COC(C)(C)C1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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